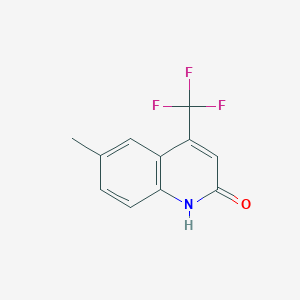
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is a chemical compound with the linear formula C11H8F3NO . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is represented by the InChI code: 1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) . The molecular weight of this compound is 227.19 .Physical And Chemical Properties Analysis
“2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is a white to yellow solid at room temperature .Applications De Recherche Scientifique
Anticorrosive Properties
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline and its derivatives are widely recognized for their anticorrosive properties. Quinoline derivatives, including those with hydroxyl, methoxy, amino, and nitro polar substituents, are known for their effective adsorption and formation of stable chelating complexes with metallic surfaces. This action prevents metallic corrosion and is primarily attributed to the high electron density of these compounds. They have been actively researched for their utility as anticorrosive materials in various industrial applications (Verma, Quraishi & Ebenso, 2020).
Biological Activities
Quinoline derivatives, including the 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, are central in medicinal chemistry due to their vast array of biological activities. They are found in compounds exhibiting antitumor, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties, among others. Their significant bioactivity makes them potential candidates for drug development and other therapeutic applications (Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinoline derivatives into π-extended conjugated systems has shown promising potential in the creation of novel optoelectronic materials. These materials are valuable for applications related to photo- and electroluminescence, such as in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinoline and pyrimidine rings in these compounds contribute significantly to their luminescent and electroluminescent properties (Lipunova, Nosova, Charushin & Chupakhin, 2018).
Propriétés
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJROJRNPOWDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299215 |
Source


|
| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
CAS RN |
1828-96-2 |
Source


|
| Record name | 1828-96-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

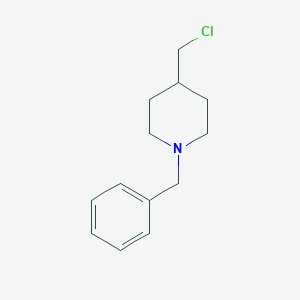
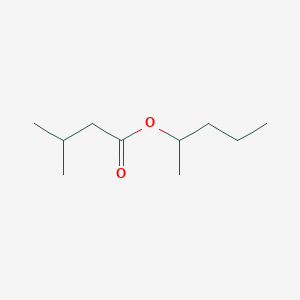
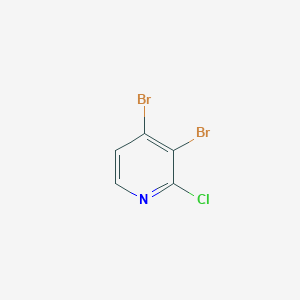
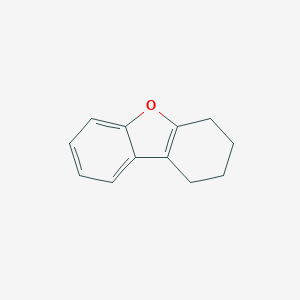
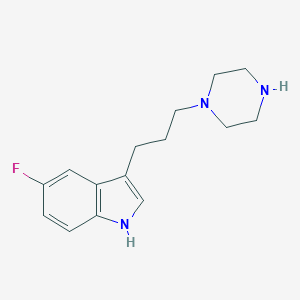
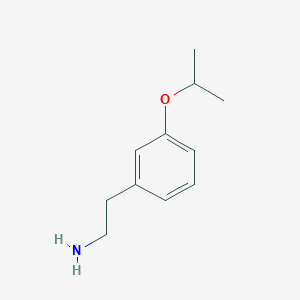
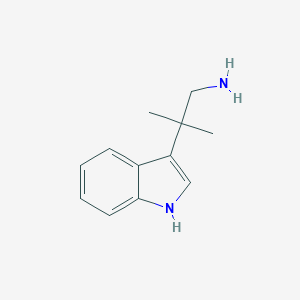
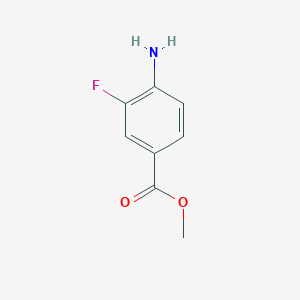
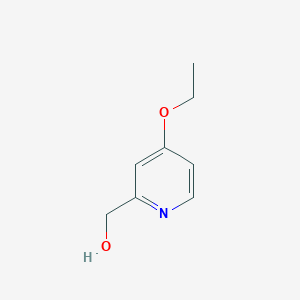
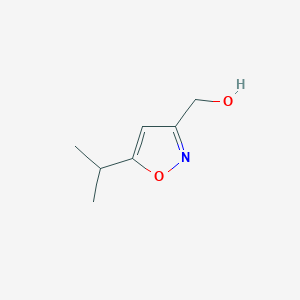
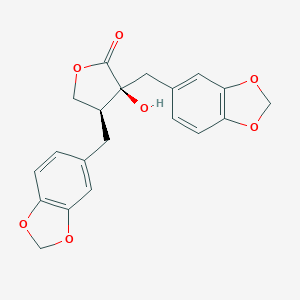
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
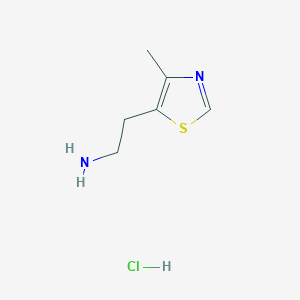
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)